molecular formula C8H5BrN2O B1292441 4-Bromo-1H-indazole-3-carbaldehyde CAS No. 885521-76-6

4-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1292441
CAS No.: 885521-76-6
M. Wt: 225.04 g/mol
InChI Key: DFPWFKJANMVAIA-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indazole-3-carbaldehyde plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with protein kinases, which are enzymes that regulate various cellular processes by phosphorylating target proteins. The compound can act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and lipids. These interactions can affect the stability and function of these molecules, leading to changes in cellular processes and metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Moreover, the compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound can bind to the active site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins .

In addition to enzyme inhibition, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Preparation Methods

The synthesis of 4-Bromo-1H-indazole-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 1H-indazole-3-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Another method involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate under acidic conditions .

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Properties

IUPAC Name

4-bromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPWFKJANMVAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646266
Record name 4-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-76-6
Record name 4-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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